molecular formula C26H21IN2O3S B5054045 2-[benzyl(phenylsulfonyl)amino]-N-(4-iodophenyl)benzamide

2-[benzyl(phenylsulfonyl)amino]-N-(4-iodophenyl)benzamide

Cat. No. B5054045
M. Wt: 568.4 g/mol
InChI Key: LSQBIQRKUNDZTF-UHFFFAOYSA-N
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Description

2-[benzyl(phenylsulfonyl)amino]-N-(4-iodophenyl)benzamide, also known as BISA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. BISA is a small molecule inhibitor of the protein kinase CK2, which is known to play a crucial role in cell proliferation and survival.

Mechanism of Action

2-[benzyl(phenylsulfonyl)amino]-N-(4-iodophenyl)benzamide is a selective inhibitor of CK2, which is a protein kinase that plays a crucial role in cell proliferation and survival. CK2 is known to phosphorylate a wide range of substrates, including proteins involved in cell cycle regulation, DNA repair, and apoptosis. By inhibiting CK2, 2-[benzyl(phenylsulfonyl)amino]-N-(4-iodophenyl)benzamide disrupts these processes and induces cell death in cancer cells. The exact mechanism of action of 2-[benzyl(phenylsulfonyl)amino]-N-(4-iodophenyl)benzamide is still being investigated, but it is thought to involve the binding of 2-[benzyl(phenylsulfonyl)amino]-N-(4-iodophenyl)benzamide to the ATP-binding site of CK2.
Biochemical and physiological effects:
2-[benzyl(phenylsulfonyl)amino]-N-(4-iodophenyl)benzamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for maintaining tissue homeostasis. 2-[benzyl(phenylsulfonyl)amino]-N-(4-iodophenyl)benzamide has also been shown to inhibit cell migration and invasion, which are important processes involved in tumor metastasis. In addition, 2-[benzyl(phenylsulfonyl)amino]-N-(4-iodophenyl)benzamide has been shown to induce autophagy, which is a process of cellular self-digestion that can promote cell survival or cell death depending on the context.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[benzyl(phenylsulfonyl)amino]-N-(4-iodophenyl)benzamide is its selectivity for CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. 2-[benzyl(phenylsulfonyl)amino]-N-(4-iodophenyl)benzamide has also been shown to have low toxicity in normal cells, which is important for its potential use in cancer therapy. However, one limitation of 2-[benzyl(phenylsulfonyl)amino]-N-(4-iodophenyl)benzamide is its poor solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings. In addition, 2-[benzyl(phenylsulfonyl)amino]-N-(4-iodophenyl)benzamide has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on 2-[benzyl(phenylsulfonyl)amino]-N-(4-iodophenyl)benzamide. One area of focus is the development of more potent and selective CK2 inhibitors based on the structure of 2-[benzyl(phenylsulfonyl)amino]-N-(4-iodophenyl)benzamide. Another area of focus is the investigation of the molecular mechanisms underlying the anticancer effects of 2-[benzyl(phenylsulfonyl)amino]-N-(4-iodophenyl)benzamide, which could lead to the identification of new targets for cancer therapy. Additionally, 2-[benzyl(phenylsulfonyl)amino]-N-(4-iodophenyl)benzamide could be explored for its potential applications in other areas of research, such as neurodegenerative diseases and infectious diseases.

Synthesis Methods

2-[benzyl(phenylsulfonyl)amino]-N-(4-iodophenyl)benzamide can be synthesized through a multi-step process involving the reaction of 4-iodobenzoyl chloride with benzylamine, followed by the reaction of the resulting intermediate with phenylsulfonyl chloride. The final product, 2-[benzyl(phenylsulfonyl)amino]-N-(4-iodophenyl)benzamide, is obtained through the reaction of the intermediate with benzoyl chloride. The synthesis method for 2-[benzyl(phenylsulfonyl)amino]-N-(4-iodophenyl)benzamide has been optimized to yield a high purity product, which is essential for its use in scientific research.

Scientific Research Applications

2-[benzyl(phenylsulfonyl)amino]-N-(4-iodophenyl)benzamide has been extensively studied for its potential applications in cancer research. CK2 is known to be overexpressed in many types of cancer, and its inhibition by 2-[benzyl(phenylsulfonyl)amino]-N-(4-iodophenyl)benzamide has been shown to induce cell death and reduce tumor growth in various cancer models. 2-[benzyl(phenylsulfonyl)amino]-N-(4-iodophenyl)benzamide has also been investigated for its potential use in combination with other anticancer drugs, as it has been shown to enhance their efficacy. In addition, 2-[benzyl(phenylsulfonyl)amino]-N-(4-iodophenyl)benzamide has been explored for its potential applications in other areas of research, such as neurodegenerative diseases and infectious diseases.

properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-(4-iodophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21IN2O3S/c27-21-15-17-22(18-16-21)28-26(30)24-13-7-8-14-25(24)29(19-20-9-3-1-4-10-20)33(31,32)23-11-5-2-6-12-23/h1-18H,19H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQBIQRKUNDZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)I)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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